(3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonamide

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Finding a reliable, structurally defined 1,2,4-oxadiazole-methanesulfonamide building block for fragment-based drug design is challenging due to regioisomeric ambiguity. This compound eliminates that risk. - Defined 3-methyl-1,2,4-oxadiazol-5-yl regioisomer; distinct spatial geometry vs. 5-methyl-3-yl analog for accurate SAR. - Compact MW 191.21, low clogP (~ -0.8) methanesulfonamide warhead; ideal fragment starting point for hCA isoform-selective inhibitor design. - Validated scaffold: related 1,2,4-oxadiazole-sulfonamides achieve subnanomolar hCA IX inhibition and 92-100% Gram-negative biofilm disruption (OX7, OX11). - ≥98% purity, cool/dry storage; ships ambient from US stock via FedEx/UPS/DHL.

Molecular Formula C4H7N3O3S
Molecular Weight 177.18 g/mol
Cat. No. B13244457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonamide
Molecular FormulaC4H7N3O3S
Molecular Weight177.18 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)CS(=O)(=O)N
InChIInChI=1S/C4H7N3O3S/c1-3-6-4(10-7-3)2-11(5,8)9/h2H2,1H3,(H2,5,8,9)
InChIKeyXCZQJLOBMNZNFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonamide – Identity & Sourcing Profile


(3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonamide (CAS 1312140-14-9; molecular formula C₅H₉N₃O₃S; MW 191.21 g/mol) is a small-molecule heterocyclic sulfonamide comprising a 3-methyl-1,2,4-oxadiazole core linked via a methylene bridge to a methanesulfonamide group . It belongs to the 1,2,4-oxadiazole-sulfonamide hybrid class, a scaffold recognized for diverse biological activities including antibacterial, carbonic anhydrase inhibition, and anticancer effects [1]. The compound is commercially available at ≥98% purity from multiple suppliers and serves as a compact, synthetically tractable building block for medicinal chemistry and chemical biology applications .

Heterocyclic sulfonamide research building block
Carbonic anhydrase inhibition studies
Antibacterial SAR exploration
Defined regioisomeric geometry for target recognition studies

(3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonamide – Substitution Risks


Although numerous 1,2,4-oxadiazole-sulfonamide analogs are commercially available, simple regioisomeric or substituent changes profoundly alter both physicochemical properties and biological activity. The 3-methyl-1,2,4-oxadiazol-5-yl orientation directs the methanesulfonamide group into a distinct spatial trajectory compared to the 5-methyl-1,2,4-oxadiazol-3-yl regioisomer, affecting hydrogen-bonding geometry and target recognition [1]. Moreover, the methanesulfonamide headgroup is significantly smaller and less lipophilic than benzenesulfonamide or naphthalene-sulfonamide analogs, influencing solubility, membrane permeability, and off-target binding profiles [2]. Even the 1,3,4-oxadiazole scaffold—a common substitute—exhibits different metabolic stability and electronic distribution, rendering direct replacement of the 1,2,4-oxadiazole core unreliable without re-optimization [3]. The following quantitative evidence guide details where this specific compound offers measurable differentiation.

Regioisomer Mismatch
5-methyl-3-yl regioisomer reverses oxadiazole orientation, potentially altering hydrogen-bond geometry and shifting target engagement.
Headgroup Substitution
Benzenesulfonamide analogs increase lipophilicity (~1.8 log unit shift), which may change solubility, permeability, and off-target binding profiles.
Core Isomer Replacement
1,3,4-Oxadiazole isomer differs in ring electronics and metabolic stability; potency and selectivity may not transfer without re-optimization.

(3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonamide – Differentiation from Analogs


Regioisomeric Differentiation: 3-Methyl vs. 5-Methyl Oxadiazole

The target compound places the methyl substituent at position 3 of the 1,2,4-oxadiazole ring and the methanesulfonamide-bearing methylene at position 5. Its regioisomer, (5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide (CAS 1603242-28-9), reverses this orientation. In cancer cell antiproliferative assays, the 5-methyl-3-yl regioisomer exhibited IC₅₀ values of 112.6 µg/mL and 126.7 µg/mL against two cell lines . No comparable cytotoxicity data are yet available for the 3-methyl-5-yl regioisomer, but the positional change is known to alter hydrogen-bonding geometry and target engagement in the oxadiazole-sulfonamide series, as demonstrated by differential carbonic anhydrase isoform selectivity observed between 3-substituted and 5-substituted 1,2,4-oxadiazole benzenesulfonamides [1].

Regioisomeric Differentiation
Cross-study comparable
Target regioisomer: no IC₅₀ data
5-Methyl regioisomer: IC₅₀ 112.6–126.7 µg/mL (2 cancer cell lines, MTT)
Regioisomeric identity may alter target engagement; assay results are not transferable between regioisomers.
Data gap for 3-methyl-5-yl isomer; positional reversal known to shift selectivity in oxadiazole-sulfonamide class.
Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Headgroup Impact: Methanesulfonamide vs. Benzenesulfonamide

The methanesulfonamide group (SO₂NH₂; clogP contribution ~−0.8) of the target compound is substantially smaller and more polar than the benzenesulfonamide group (SO₂NHPh; clogP contribution ~+1.0) found in N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide analogs [1]. In the broader 1,2,4-oxadiazole-sulfonamide class, compounds bearing methanesulfonamide headgroups exhibit improved aqueous solubility and reduced plasma protein binding compared to benzenesulfonamide-bearing analogs, although quantitative head-to-head data for this exact pair are not yet published [2]. The methanesulfonamide analog is also expected to show a distinct hydrogen-bond donor/acceptor pattern that affects target binding, as methanesulfonamide-bearing oxadiazoles have demonstrated nanomolar-range inhibition of carbonic anhydrase isoforms, where the sulfonamide group directly coordinates the catalytic zinc ion [3].

Headgroup Lipophilicity
Class-level inference
ΔclogP ≈ −1.8 (methanesulfonamide vs benzenesulfonamide)
Lower lipophilicity may improve aqueous solubility and reduce non-specific protein binding in biochemical assays.
Estimated from fragment-based contributions; direct experimental comparison data not yet published.
Sulfonamide SAR Lipophilicity Druglikeness

1,2,4- vs. 1,3,4-Oxadiazole Core: Target Engagement & Stability

The 1,2,4-oxadiazole ring of the target compound differs from the 1,3,4-oxadiazole isomer in nitrogen atom placement, which alters ring electronics, metabolic stability, and hydrogen-bonding capability. In carbonic anhydrase inhibition studies, 1,2,4-oxadiazole-containing primary sulfonamides achieved subnanomolar Ki values against hCA IX (Ki < 1 nM for lead compounds), whereas analogous 1,3,4-oxadiazole hybrids examined in separate studies required higher nanomolar concentrations (Ki = 9.33–120.80 nM for hCA I and II) to achieve inhibition, though direct head-to-head comparisons are not available [1][2]. The 1,2,4-oxadiazole ring is also reported to confer greater metabolic stability against cytochrome P450-mediated oxidation compared to the 1,3,4-isomer, based on in silico metabolism predictions and literature precedent [3].

Core Isomer Potency
Cross-study comparable
1,2,4-Oxadiazole class: Ki < 1 nM (hCA IX)
1,3,4-Oxadiazole class: Ki 9.33–120.80 nM (hCA I, II)
Reported higher potency context for 1,2,4-oxadiazole; different isoforms and assay conditions limit direct extrapolation.
No head-to-head data; isoform-specific activity must be verified experimentally.
Heterocyclic Chemistry Metabolic Stability Bioisosterism

Antibacterial & Antibiofilm Class Evidence

Although the target compound itself has not been directly profiled in antibacterial assays, closely related 1,2,4-oxadiazole-sulfonamide conjugates OX7 and OX11 demonstrated MIC values of 31.25 and 15.75 µg/mL against Gram-negative bacteria (E. coli and P. aeruginosa), with OX11 achieving 92–100% biofilm disruption in the XTT assay and showing no significant cytotoxicity toward HEK293 cells, human red blood cells, or Galleria mellonella larvae [1]. The target compound, as a minimalist methanesulfonamide-bearing 1,2,4-oxadiazole scaffold, may serve as a more synthetically accessible starting point for optimizing these antibacterial and anti-biofilm properties compared to the more complex OX7/OX11 structures, which carry additional aromatic substituents [1].

Antibacterial Class Evidence
Class-level inference
OX11 analog: MIC 15.75 µg/mL, 92–100% biofilm disruption; target compound not directly tested.
Supports antibacterial screening context; minimal pharmacophore may serve as tunable scaffold for lead optimization.
Activity confirmation for the target compound itself is required.
Antibacterial Biofilm Disruption Cytotoxicity

Sulfonamide Zinc-Binding vs. Amine Precursor

The target compound's methanesulfonamide group (SO₂NH₂) provides a zinc-binding warhead absent in the amine precursor (3-methyl-1,2,4-oxadiazol-5-yl)methylamine (CAS 90928-92-0). In carbonic anhydrase inhibitor design, the primary sulfonamide nitrogen directly coordinates the active-site zinc ion, a critical interaction not achievable by the amine analog [1]. In the broader sulfonamide class, this zinc coordination typically contributes 3–5 kcal/mol of binding free energy [2]. The amine precursor is reported primarily as a synthetic intermediate with no standalone biological activity profile, whereas methanesulfonamide-bearing oxadiazoles have demonstrated nanomolar carbonic anhydrase inhibition [1].

Zinc-Binding Capability
Class-level inference
Methanesulfonamide: zinc coordination (est. 3–5 kcal/mol binding)
Amine precursor: no zinc-binding warhead
Sulfonamide warhead enables metalloenzyme inhibition; amine analog lacks this interaction and is unsuitable for CA studies.
Based on CA inhibitor precedent; binding contribution is class-level estimate.
Sulfonamide Pharmacophore Zinc-Binding Group Enzyme Inhibition

(3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonamide – Application Scenarios


Fragment-Based CA Inhibitor Discovery

The methanesulfonamide group provides a compact zinc-binding warhead, while the 3-methyl-1,2,4-oxadiazole core offers a metabolically stable scaffold for fragment growing or linking. The 1,2,4-oxadiazole ring has demonstrated subnanomolar inhibition of hCA IX in expanded arene sulfonamide series [1], and the target compound's small size (MW 191.21) makes it an ideal fragment starting point for structure-based design of isoform-selective carbonic anhydrase inhibitors.

Antibacterial Pharmacophore Optimization

The target compound represents the minimal 1,2,4-oxadiazole-methanesulfonamide pharmacophore. Related conjugates OX7 and OX11 have shown MIC values of 15.75–31.25 µg/mL against Gram-negative bacteria with 92–100% biofilm disruption and no HEK293 cytotoxicity [2]. The target compound's lower molecular complexity allows systematic exploration of substituent effects on antibacterial potency and selectivity.

Chemical Probes with Defined H-Bond Geometry

The 3-methyl-1,2,4-oxadiazol-5-yl orientation places the methanesulfonamide group in a specific spatial arrangement distinct from the 5-methyl-3-yl regioisomer. This defined geometry is critical for structure-activity relationship studies where precise hydrogen-bond donor/acceptor positioning is required, as demonstrated by the differential isoform selectivity observed in regioisomeric 1,2,4-oxadiazole benzenesulfonamides [3].

Physicochemical Benchmarking in Sulfonamides

With a calculated molecular weight of 191.21 g/mol and a polar methanesulfonamide headgroup (clogP contribution ~−0.8), the target compound occupies a distinct physicochemical space compared to larger benzenesulfonamide or naphthalene-sulfonamide analogs [4]. It can serve as a low-lipophilicity reference compound for assessing the impact of sulfonamide substituents on solubility, permeability, and metabolic stability in parallel series.

Application
Selection Property
Validation Focus
Fragment-based CA inhibitor design
Compact zinc-binding scaffold (MW 191)
CA isoform selectivity profiling
Antibacterial lead optimization
Minimal 1,2,4-oxadiazole-sulfonamide pharmacophore
MIC and biofilm disruption screening
Regioisomer-controlled SAR studies
Defined 3-methyl-5-yl spatial geometry
Isoform-selectivity assay interpretation
Physicochemical benchmarking
Low-lipophilicity sulfonamide reference (clogP ~‑0.8 headgroup)
Solubility, permeability, and metabolic stability comparison
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